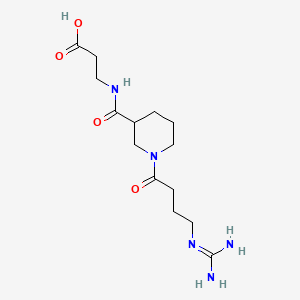![molecular formula C72H82N10O16S2 B609711 10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid CAS No. 135467-16-2](/img/structure/B609711.png)
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Übersicht
Beschreibung
Octreotide-Pamoaat ist ein synthetisches Analogon von Somatostatin, einem natürlich vorkommenden Hormon, das die Freisetzung verschiedener anderer Hormone wie Wachstumshormon, Glukagon und Insulin hemmt . Octreotide-Pamoaat wird hauptsächlich zur Behandlung von Akromegalie, Karzinoidtumoren und vasoaktiven intestinalen Peptid-sezernierenden Tumoren eingesetzt . Es ist bekannt für seine lang anhaltende Freisetzungseigenschaften, wodurch es für nachhaltige therapeutische Wirkungen geeignet ist .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Herstellung von Octreotide-Pamoaat umfasst die Synthese von Octreotide, gefolgt von dessen Konjugation mit Pamoasäure. Octreotide wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, bei der Aminosäuren schrittweise zu einer wachsenden Peptidkette hinzugefügt werden, die an ein festes Harz gebunden ist . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Octreotide in großen Peptidsynthesizern unter Verwendung von SPPS hergestellt. Das synthetisierte Octreotide wird dann mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten . Das gereinigte Octreotide wird mit Pamoasäure konjugiert, um Octreotide-Pamoaat zu bilden, das dann zu einem lang wirkenden injizierbaren Depot formuliert wird .
Chemische Reaktionsanalyse
Arten von Reaktionen
Octreotide-Pamoaat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Octreotide kann am Methioninrest oxidiert werden, was zur Bildung von Methioninsulfoxid führt.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, insbesondere an den Lysin- und Cysteinresten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden, um Methioninreste zu oxidieren.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können verwendet werden, um Disulfidbrücken zu reduzieren.
Substitution: Verschiedene Reagenzien können für Substitutionsreaktionen verwendet werden, abhängig von den spezifischen beteiligten Aminosäureresten.
Hauptprodukte, die gebildet werden
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of octreotide pamoate involves the synthesis of octreotide, followed by its conjugation with pamoic acid. Octreotide is synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, octreotide is produced in large-scale peptide synthesizers using SPPS. The synthesized octreotide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity . The purified octreotide is conjugated with pamoic acid to form octreotide pamoate, which is then formulated into a long-acting injectable depot .
Analyse Chemischer Reaktionen
Types of Reactions
Octreotide pamoate undergoes various chemical reactions, including:
Oxidation: Octreotide can undergo oxidation at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and cysteine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds.
Substitution: Various reagents can be used for substitution reactions, depending on the specific amino acid residues involved.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Octreotide-Pamoaat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird in der klinischen Forschung zur Behandlung von Akromegalie, Karzinoidtumoren und anderen hormonsezernierenden Tumoren eingesetzt.
Wirkmechanismus
Octreotide-Pamoaat entfaltet seine Wirkung durch Bindung an Somatostatin-Rezeptoren, insbesondere SSTR2 und SSTR5 . Diese Bindung hemmt die Freisetzung von Wachstumshormon, Glukagon und Insulin, indem G-Protein-gekoppelte Rezeptoren aktiviert werden, die die Adenylatcyclase hemmen und die cAMP-Spiegel senken . Die nachgeschalteten Wirkungen umfassen die Hemmung der Hormonausschüttung und die Reduktion der Zellproliferation .
Wirkmechanismus
Octreotide pamoate exerts its effects by binding to somatostatin receptors, particularly SSTR2 and SSTR5 . This binding inhibits the release of growth hormone, glucagon, and insulin by activating G-protein-coupled receptors that inhibit adenylate cyclase and reduce cyclic AMP levels . The downstream effects include the inhibition of hormone secretion and the reduction of cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lanreotide: Ein weiteres lang wirkendes Somatostatin-Analogon, das für ähnliche Indikationen eingesetzt wird.
Vapreotide: Ein Somatostatin-Analogon, das hauptsächlich zur Behandlung von Ösophagusvarizenblutungen eingesetzt wird.
Einzigartigkeit
Octreotide-Pamoaat ist einzigartig aufgrund seiner lang anhaltenden Freisetzungsformulierung, die nachhaltige therapeutische Wirkungen mit weniger häufigen Dosierungen ermöglicht . Dies macht es besonders vorteilhaft für Patienten, die eine langfristige Behandlung von hormonsezernierenden Tumoren und anderen damit verbundenen Erkrankungen benötigen .
Eigenschaften
CAS-Nummer |
135467-16-2 |
|---|---|
Molekularformel |
C72H82N10O16S2 |
Molekulargewicht |
1407.6 g/mol |
IUPAC-Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C49H66N10O10S2.C23H16O6/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 |
InChI-Schlüssel |
KFWJVABDRRDUHY-XJQYZYIXSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Octreotide pamoate; SMS pa; SMS 201-995 pa; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



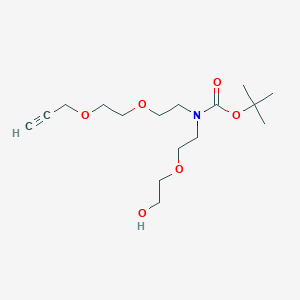
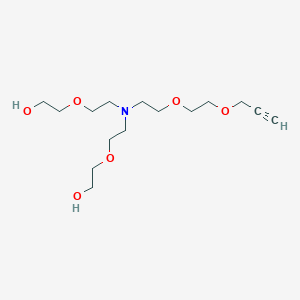
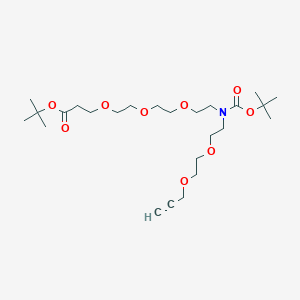
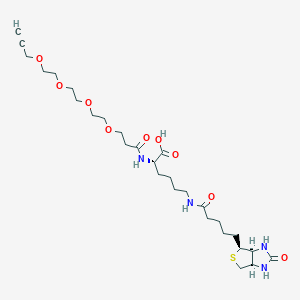
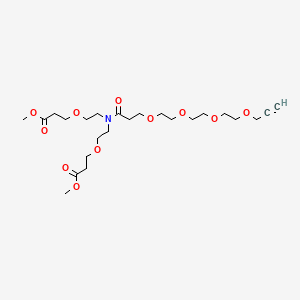
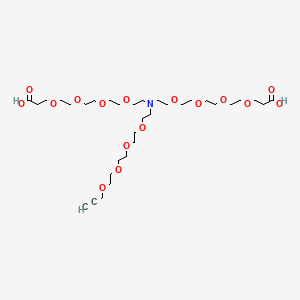
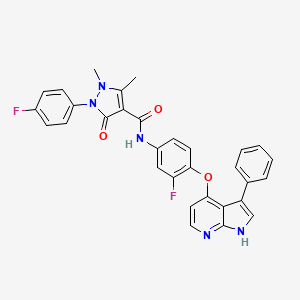

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
